Structural and Synthetic Profiling of 1-Acetyl-4-(cyclopentylamino)piperidine: A Versatile Scaffold in Medicinal Chemistry
Structural and Synthetic Profiling of 1-Acetyl-4-(cyclopentylamino)piperidine: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Acetyl-4-(cyclopentylamino)piperidine is a highly versatile secondary amine scaffold utilized extensively in the synthesis of targeted therapeutics, including G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. This technical whitepaper details the chemical identity, structural rationale, and a self-validating synthetic methodology for this critical intermediate.
Chemical Identity and Nomenclature
The compound is a di-substituted piperidine derivative characterized by an N-acetylated core and a cyclopentylamino substitution at the 4-position. It is uniquely identified by the CAS Registry Number 859523-84-5 .
Due to varying IUPAC naming conventions and cataloging standards, researchers may encounter this building block under several synonyms:
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1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one
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1-acetyl-N-cyclopentyl-4-piperidinamine
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1-[4-(Cyclopentylamino)-1-piperidinyl]ethanone[1]
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N-cyclopentyl-1-acetylpiperidin-4-amine
Table 1: Physicochemical & Structural Properties
| Property | Value |
| CAS Number | 859523-84-5 |
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.32 g/mol |
| InChI Key | BJYDOPDMTQGBII-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(NC2CCCC2)CC1[1] |
| Physical Form | Solid |
Structural Rationale in Drug Design
The architecture of 1-acetyl-4-(cyclopentylamino)piperidine is not arbitrary; it is engineered to optimize drug-like properties[2].
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The Piperidine Core: Nitrogen heterocycles, specifically piperidines, are ubiquitous in FDA-approved pharmaceuticals due to their predictable metabolic profiles and favorable logP contributions.
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N-Acetylation Causality: Uncapped piperidine nitrogens are highly basic at physiological pH, which frequently leads to promiscuous binding with the hERG potassium channel (a primary cause of drug-induced cardiotoxicity). The N-acetyl group neutralizes this basicity, mitigating hERG liability while simultaneously serving as a hydrogen-bond acceptor for target engagement.
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Cyclopentylamino Moiety: The secondary amine at the 4-position provides a highly nucleophilic handle for downstream functionalization (e.g., Buchwald-Hartwig amination or amide coupling). The cyclopentyl ring itself is conformationally restricted enough to minimize entropic penalties upon binding, yet flexible enough to undergo induced-fit interactions within lipophilic pockets of target proteins.
Caption: Downstream diversification of the secondary amine scaffold for targeted drug discovery.
Validated Synthetic Methodology
The most efficient, scalable route to synthesize this scaffold is via the direct reductive amination of 1-acetyl-4-piperidone with cyclopentylamine [1].
Mechanistic Causality & Reagent Selection
Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the hydride source of choice. Why not NaBH4 or NaBH3CN? Sodium borohydride (NaBH4) is overly reactive and will prematurely reduce the starting ketone into an alcohol before the imine can form. Sodium cyanoborohydride (NaBH3CN) is effective but highly toxic and generates hazardous cyanide byproducts. STAB provides a mild, self-buffering hydride source that selectively reduces the transient, acid-catalyzed iminium ion without reacting with the parent ketone [1].
Table 2: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Acetyl-4-piperidone | 141.17 | 1.0 | Electrophile / Starting Material |
| Cyclopentylamine | 85.15 | 1.05 | Nucleophile |
| Glacial Acetic Acid | 60.05 | 1.0 | Acid Catalyst |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | 0.2 M | Solvent |
Step-by-Step Experimental Protocol
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Iminium Formation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 1-acetyl-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Add cyclopentylamine (1.05 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature (22 °C) for 30 minutes to allow the equilibrium to shift toward the iminium ion intermediate.
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Hydride Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes to control the mild exotherm and prevent thermal degradation of the intermediate.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours under an inert nitrogen atmosphere. Reaction progress should be monitored via LC-MS.
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Quenching & Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO3 dropwise. Causality: The basic quench neutralizes the acetic acid, destroys unreacted hydride, and ensures the newly formed secondary amine is in its free-base (unprotonated) form, which is critical for successful organic extraction.
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Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 10% Methanol in DCM (with 1% Triethylamine to prevent amine streaking) to yield the pure product.
Caption: Synthetic pathway of 1-acetyl-4-(cyclopentylamino)piperidine via reductive amination.
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized batch before downstream application, the compound must be validated against the following analytical parameters:
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LC-MS (ESI+): The mass spectrum should exhibit a prominent pseudo-molecular ion [M+H]+ at m/z 211.2 .
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1H NMR (400 MHz, CDCl3): The spectrum is characterized by a distinct singlet at ~2.10 ppm corresponding to the N-acetyl methyl group. The cyclopentyl methine proton appears as a multiplet near 3.15 ppm. Note: The piperidine ring protons will often display complex, broadened signals or distinct rotameric splitting at room temperature due to the restricted rotation around the N-acetyl amide bond.
References
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Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry URL: [Link]
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Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Source: Journal of Medicinal Chemistry URL: [Link]
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Title: 1-[4-(Cyclopentylamino)piperidino]-1-ethanone (CAS 859523-84-5) Database Entry. Source: ChemSrc URL: [Link]
